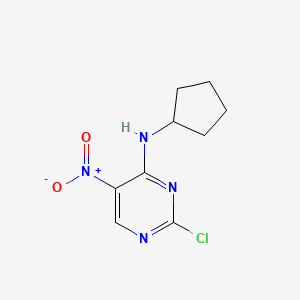
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine
カタログ番号 B2439777
CAS番号:
330550-92-0
分子量: 242.66
InChIキー: WCBURNWVRFRXTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is an organic compound with the molecular formula C9H11ClN4O2 . It has a molecular weight of 242.66 .
Synthesis Analysis
The synthesis of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine involves a reaction in butan-1-ol at 90℃ for 4 hours . Different amines were added to a solution of the compound in n-butanol, and the mixture was reacted at 90℃ for 4 hours, cooled to room temperature, filtered, washed, and dried to obtain the product . The yields varied from 80.6% to 85.7% depending on the amine used .Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is 1S/C9H11ClN4O2/c10-9-11-5-7 (14 (15)16)8 (13-9)12-6-3-1-2-4-6/h5-6H,1-4H2, (H,11,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine include a molecular weight of 242.66 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 173.9944530 g/mol .科学的研究の応用
Mechanism of SNAr Reactions
- Study Insight : An experimental analysis focused on the mechanism of SNAr reactions, using 2-chloro-5-nitropyrimidine (a close analog of the specified compound) with primary and secondary alicyclic amines, was conducted. This study provided insights into the pathway of these reactions, emphasizing the stability of the Meisenheimer complex and discussing the possibility of both concerted and stepwise mechanisms in aqueous media (Campodónico, Olivares, & Tapia, 2020).
Synthesis of Novel Heterocyclic Systems
- Study Insight : Research on the synthesis of various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, which is structurally similar to the compound of interest, led to the development of a novel 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline heterocyclic system. This synthesis was confirmed using various spectroscopic techniques (Banihashemi, Hassani, & Lari, 2020).
Synthesis of Substituted Pyrrolopyrimidines
- Study Insight : A method for utilizing 4,6-dichloro-2-methylthio-5-nitropyrimidine in the synthesis of poly substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides was developed. This research demonstrated an efficient synthesis route for these compounds, contributing to the understanding of pyrrolopyrimidine chemistry (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Synthesis of DNA Repair Inhibitors
- Study Insight : Another study focused on synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate for nitropyrimidines used as inactivators of the DNA repairing protein MGMT. This research presents the synthesis and reactivity of this compound, contributing to the field of DNA repair inhibition (Lopez et al., 2009).
Synthesis of Amino-substituted Pyrimidines
- Study Insight : Research on the synthesis of 5-amino-4-methylaminopyrimidine, involving the monoamination of 5-amino-4:6-dichloropyrimidine, provides insights into the amination of dichloro-nitropyrimidines. This contributes to our understanding of the synthesis of amino-substituted pyrimidines (Brown, 2007).
Study of Amine Substitutions in Pyrimidines
- Study Insight : A study on the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine regarding amine substitutions led to the synthesis of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine. This study provided valuable information on the regioselectivity of amine substitutions in pyrimidine compounds (McKeveney et al., 2004).
特性
IUPAC Name |
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-9-11-5-7(14(15)16)8(13-9)12-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBURNWVRFRXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine | |
Synthesis routes and methods I
Procedure details


2,4-Dichloro-5-nitropyrimidine (10.31 mmol, 2 g) and cyclopentylamine (10.31 mmol, 1.02 mL) were dissolved in THF (60 mL) and cooled to −78° C. N,N-diisopropylethylamine (10.31 mmol, 1.8 mL) was added dropwise. The reaction mixture was stirred at −78° C. for about 45 minutes. The cooling bath was removed and the reaction mixture was stirred at room temperature for about 16 hours. After removal of the solvent the residue was redissolved in EtOAc and washed with water and brine. The organic phase was dried over MgSO4 and the solvent evaporated. The residue was purified using column chromatography (SiO2, 9:1 n-hexanes/ethyl acetate) to give the desired product (2.11 g, 84% yield). ES-MS: 242 (M+1). When the hydrochloride salt of an amine is used in place of the cyclopentylamine described above, 2 to 3 equivalents of N,N-diisopropylethylamine and dichloromethane are used as solvent.




Name
Yield
84%
Synthesis routes and methods II
Procedure details


Cyclopentylamine (5.17 ml) and N,N-diisopropylethylamine (12.4 ml) were dissolved into 125 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (9.7 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 80 min. Purification was conducted by a column chromatography to obtain a bright-yellow solid (7.9 g) in a yield of 65.13%. 1H NMR (400 MHz, CDCl3): δ 9.03 (s, 1H), 8.38 (s, 1H), 4.59 (m, 1H), 2.13-2.21 (m, 2H), 1.72-1.85 (m, 4H), 1.53-1.71 (m, 2H) ppm.





Name
Yield
65.13%
Synthesis routes and methods III
Procedure details


To a solution of 5.82 g (30 mmol) of 2,4-dichloro-5-nitropyrimidine (N. Whittaker, J. Chem. Soc., 1951:1565–1570) in 100 mL THF at −78° C. is added dropwise over 5 minutes a solution of 5.11 g (60 mmol) of cyclopentylamine in 20 mL THF. After a further 10 minutes at −78° C., the mixture is allowed to warm to room temperature, and the solvent is removed under vacuum. The residue is then extracted into EtOAc, washed with water, and dried with Na2SO4. Removal of the solvent and chromatography on SiO2, eluting with hexane/EtOAc (95:5) gives 6.20 g (85%) of the title compound: mp (hexane) 80–81.5° C.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)
![4-chloro-N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2439697.png)
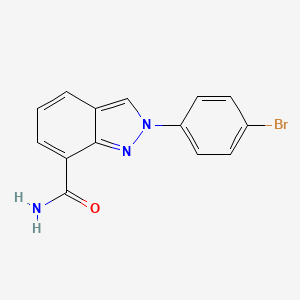
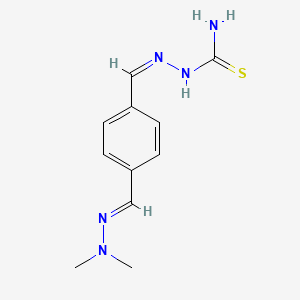


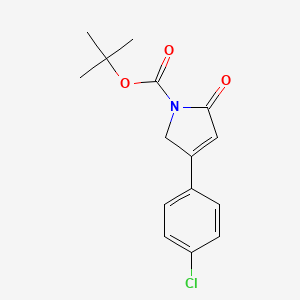
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
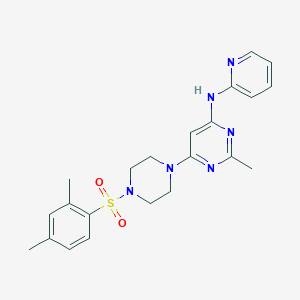
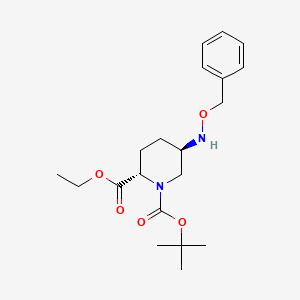
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)


![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)